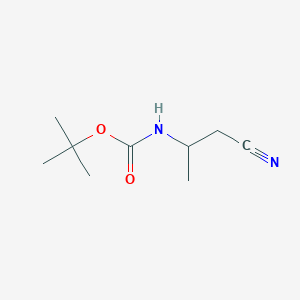![molecular formula C19H16N4 B069394 4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine CAS No. 160522-98-5](/img/structure/B69394.png)
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine, commonly known as DIPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPI has a unique chemical structure that makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The exact mechanism of action of DIPI is not fully understood, however, it is believed to interact with specific enzymes and proteins, leading to various biochemical and physiological effects. DIPI has been shown to inhibit the activity of glycogen synthase kinase-3β by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition leads to a decrease in the phosphorylation of tau protein, which is associated with Alzheimer's disease. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases.
生化学的および生理学的効果
DIPI has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIPI can inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism and insulin signaling. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.
実験室実験の利点と制限
One of the advantages of using DIPI in lab experiments is its unique chemical structure, which makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. DIPI has been shown to exhibit potent inhibitory activity against certain enzymes and proteins, making it a valuable tool for drug discovery and development. However, one of the limitations of using DIPI in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on DIPI. One area of research is the development of new synthetic methods for DIPI, which can improve its yield and purity. Another area of research is the exploration of its potential as an anti-cancer agent, particularly in combination with other drugs. In addition, further studies on its mechanism of action and its potential as a fluorescent probe in bioimaging studies can provide valuable insights into its applications in various fields of research.
合成法
DIPI can be synthesized through a multi-step reaction process involving the condensation of 2-phenylpyrimidine-4,6-diamine and 4-(2-bromoethyl)phenyl imidazole. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure form of DIPI.
科学的研究の応用
DIPI has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DIPI has been shown to exhibit potent inhibitory activity against certain enzymes such as glycogen synthase kinase-3β, which is associated with several diseases including Alzheimer's disease and diabetes. In addition, DIPI has also been shown to have potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in cancer cells. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.
特性
CAS番号 |
160522-98-5 |
|---|---|
製品名 |
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine |
分子式 |
C19H16N4 |
分子量 |
300.4 g/mol |
IUPAC名 |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenylpyrimidine |
InChI |
InChI=1S/C19H16N4/c1-2-4-15(5-3-1)19-20-11-10-17(23-19)14-6-8-16(9-7-14)18-21-12-13-22-18/h1-11H,12-13H2,(H,21,22) |
InChIキー |
ZLTFXDQUFZSTKV-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
160522-98-5 |
同義語 |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenyl-pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



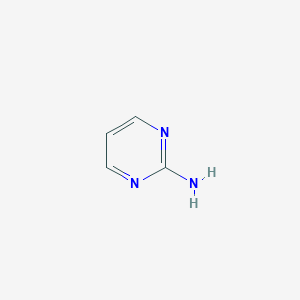
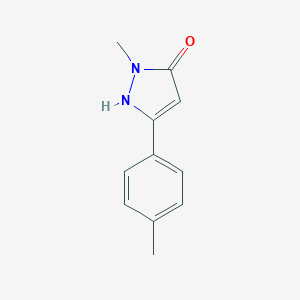
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
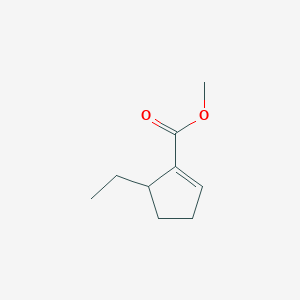
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
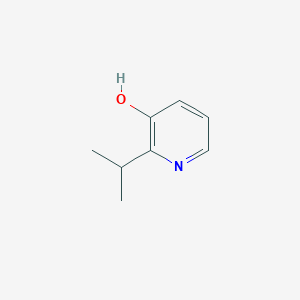
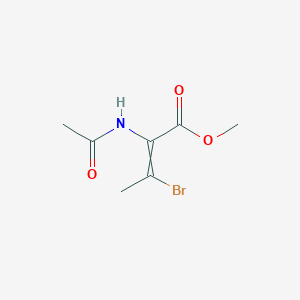
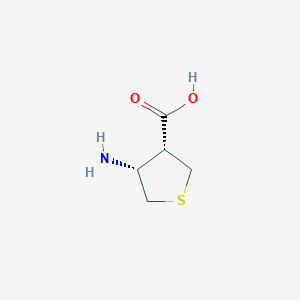
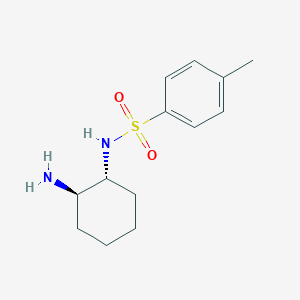
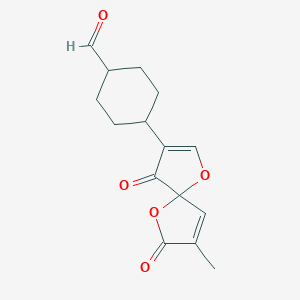
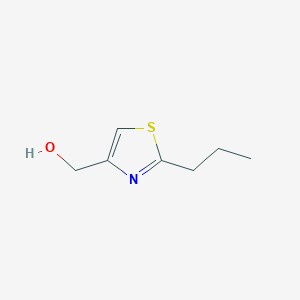
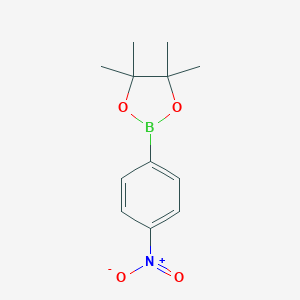
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
